molecular formula C10H21NO2 B2915761 2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol CAS No. 1266693-54-2

2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol

Cat. No. B2915761
CAS RN: 1266693-54-2
M. Wt: 187.283
InChI Key: RAPUYDRKXDNNSQ-UHFFFAOYSA-N
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Description

2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol, also known as (R)-baclofen, is a chemical compound that belongs to the class of GABA-B receptor agonists. It is used as a muscle relaxant and antispastic agent in the treatment of conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries. In addition to its clinical applications, (R)-baclofen has also been extensively studied for its potential therapeutic effects in other areas such as addiction, pain, and anxiety.

Scientific Research Applications

Biofuel Production

Engineered Ketol-acid Reductoisomerase and Alcohol Dehydrogenase for Biofuel : Research has demonstrated the conversion of glucose to isobutanol, a leading candidate biofuel, through a modified amino acid pathway in Escherichia coli under anaerobic conditions. This process overcomes previous limitations of aerobic conditions for isobutanol production, utilizing engineered enzymes for an NADH-dependent pathway, enabling 100% theoretical yield, higher titer, and productivity for biofuel commercialization (Bastian et al., 2011).

Antimalarial Activity

Synthesis of Aminoalcohols for Antimalarial Activity : A variety of 2-amino-3-arylpropan-1-ols were synthesized and evaluated for their antimalarial activity. Although many exhibited weak activity, some showed moderate effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, highlighting the potential for further exploration of similar compounds in antimalarial research (D’hooghe et al., 2011).

Polymer Chemistry

N-Heterocyclic Carbene-Organocatalyzed Polymerization : Commercial aminoalcohols were used as direct initiators for the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, leading to metal-free α-hydroxy-ω-amino telechelics and block copolymers. This showcases the utility of aminoalcohols in creating polymers with specific end-group functionality, expanding the toolbox for material science and engineering (Bakkali-Hassani et al., 2018).

Vibrational and Quantum Chemical Investigations

Study of Hydrogen Bonded Complexes : The hydrogen bonded molecular complex involving similar structural motifs was analyzed to understand the formation and properties of bis(1–hydroxy–2–methylpropan–2–aminium)selenate. This research combines X-ray diffraction, vibrational spectroscopy, and quantum chemical studies to explore the structure, vibrations, and interactions within hydrogen-bonded complexes, contributing to the broader field of supramolecular chemistry (Thirunarayanan et al., 2017).

properties

IUPAC Name

2-[[1-(hydroxymethyl)cyclopentyl]amino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,7-12)11-10(8-13)5-3-4-6-10/h11-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPUYDRKXDNNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1(CCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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